5-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole
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Overview
Description
5-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound featuring a combination of heterocyclic structures
Mechanism of Action
Target of Action
Thiadiazole derivatives have been reported to target various proteins and enzymes, including carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, eg5 kinesin spindle protein, histone deacetylase, and topoisomerase ii .
Mode of Action
Thiadiazole-based compounds have been shown to interact with their targets through various mechanisms, including hydrogen bonding and electrostatic interactions .
Biochemical Pathways
Thiadiazole derivatives have been reported to affect various biochemical pathways, including those involving the aforementioned target proteins and enzymes .
Result of Action
Thiadiazole derivatives have been reported to have various effects, including anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The piperidine ring can be introduced through nucleophilic substitution reactions, and the benzothiadiazole moiety is often synthesized via cyclization reactions involving thiourea and ortho-diamines .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the oxadiazole and benzothiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
5-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their antimicrobial and anticancer activities.
Benzothiadiazole derivatives: Used in the development of materials for electronic applications.
Uniqueness
5-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole is unique due to its combination of oxadiazole, piperidine, and benzothiadiazole rings, which confer a diverse range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-17(12-3-4-13-14(9-12)21-25-20-13)22-7-5-11(6-8-22)16-19-18-15(24-16)10-1-2-10/h3-4,9-11H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNDQWOWOICNAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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